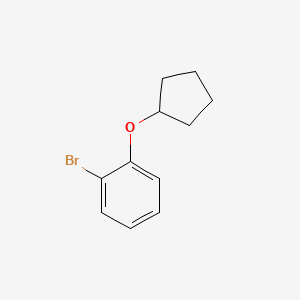

1-Bromo-2-(cyclopentyloxy)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-cyclopentyloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c12-10-7-3-4-8-11(10)13-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDVBXRWKMPYOEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80620003 | |

| Record name | 1-Bromo-2-(cyclopentyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494773-69-2 | |

| Record name | 1-Bromo-2-(cyclopentyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Pivotal Role of Aryl Ethers in Advanced Organic Synthesis

Aryl ethers are a class of organic compounds characterized by an oxygen atom connected to an aryl group and another alkyl or aryl group. concordia.ca This structural motif is a cornerstone in the synthesis of a multitude of complex organic molecules, including pharmaceuticals, agrochemicals, and materials with novel properties. The ether linkage, while generally stable, can be strategically cleaved under specific conditions, offering a versatile handle for molecular manipulation. concordia.ca

The significance of aryl ethers in advanced organic synthesis can be attributed to several key factors:

As Protecting Groups: The ether functionality can serve as a robust protecting group for hydroxyl functionalities. This allows chemists to perform reactions on other parts of a molecule without affecting a sensitive alcohol group. The protecting group can then be removed at a later stage of the synthesis. concordia.ca

As Solvents and Reagents: Due to their relative inertness and ability to dissolve a wide range of organic compounds, ethers are frequently employed as solvents in chemical reactions. concordia.ca Certain ether-containing molecules can also act as reagents, participating directly in bond-forming reactions. concordia.ca

In Transition Metal-Catalyzed Reactions: The synthesis of aryl ethers itself has been the subject of extensive research, with the development of powerful transition metal-catalyzed methods such as the Ullmann condensation and the Buchwald-Hartwig amination. These reactions allow for the precise and efficient formation of the C-O bond, a critical step in many synthetic sequences.

The cyclopentyloxy group in 1-Bromo-2-(cyclopentyloxy)benzene introduces a bulky, non-planar substituent that can influence the regioselectivity of reactions on the aromatic ring and impact the solubility and crystalline nature of its derivatives.

Halogenated Aromatic Scaffolds: Gateways to Molecular Diversity

Halogenated aromatic compounds, such as bromobenzene (B47551) derivatives, are indispensable precursors in organic synthesis. The carbon-halogen bond, particularly the carbon-bromine bond, serves as a versatile functional group that can be readily transformed into a wide variety of other functionalities through a plethora of well-established reactions. This reactivity makes halogenated aromatics key building blocks for constructing complex molecular architectures.

The primary roles of halogenated aromatic scaffolds in synthesis include:

Cross-Coupling Reactions: Bromoarenes are excellent substrates for a vast number of transition metal-catalyzed cross-coupling reactions. These reactions, including the Suzuki, Heck, Sonogashira, and Stille couplings, allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This enables the connection of the aromatic ring to other molecular fragments, building up complexity in a controlled manner.

Grignard Reagent Formation: The reaction of a bromoarene with magnesium metal yields a Grignard reagent (an organomagnesium compound). These powerful nucleophiles can then react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds, a fundamental operation in organic synthesis.

Nucleophilic Aromatic Substitution: While less common for bromoarenes unless activated by electron-withdrawing groups, nucleophilic aromatic substitution provides another pathway for functionalization.

Directed Ortho-Metalation: The bromine atom can participate in directed ortho-metalation reactions, where a strong base removes a proton from the position adjacent to the bromine, creating a new site for electrophilic attack.

The bromine atom in 1-Bromo-2-(cyclopentyloxy)benzene, positioned ortho to the cyclopentyloxy group, offers a reactive site for introducing a wide array of substituents, making it a valuable intermediate for the synthesis of polysubstituted aromatic compounds.

Academic Research Perspectives on 1 Bromo 2 Cyclopentyloxy Benzene

While extensive peer-reviewed studies focusing solely on the synthesis and reactivity of 1-Bromo-2-(cyclopentyloxy)benzene are not widely available, its utility can be inferred from its commercial availability and its structural features. This compound is primarily recognized as a building block or intermediate in organic synthesis, likely utilized in the discovery and development of new chemical entities in the pharmaceutical and materials science sectors.

The research applications of this compound are predicated on the chemical transformations characteristic of its functional groups. Researchers would likely employ this compound in multi-step synthetic sequences that leverage the reactivity of the bromo-substituent.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 494773-69-2 |

| Molecular Formula | C11H13BrO |

| Molecular Weight | 241.12 g/mol |

| Appearance | Not specified, likely a liquid or low-melting solid |

Data sourced from publicly available chemical supplier information.

Table 2: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Product |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 2-(Cyclopentyloxy)biphenyl derivative |

| Heck Coupling | Alkene, Pd catalyst, base | 1-(Alkenyl)-2-(cyclopentyloxy)benzene |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 1-(Alkynyl)-2-(cyclopentyloxy)benzene |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | N-Aryl-2-(cyclopentyloxy)aniline derivative |

| Grignard Formation | Mg, dry ether | 2-(Cyclopentyloxy)phenylmagnesium bromide |

| Lithiation | n-Butyllithium | 2-(Cyclopentyloxy)phenyllithium |

The academic interest in a molecule like this compound lies in its potential to serve as a starting material for the synthesis of more complex, and potentially bioactive, molecules. The interplay between the ortho-directing cyclopentyloxy group and the reactive bromine atom allows for the regioselective introduction of various functionalities, a key consideration in the design of new drugs and materials.

Strategic Utility of 1 Bromo 2 Cyclopentyloxy Benzene As a Synthetic Building Block

Precursor in the Synthesis of Pharmacologically Relevant Scaffolds

There is no available scientific literature that documents the use of 1-Bromo-2-(cyclopentyloxy)benzene as a direct precursor in the synthesis of pharmacologically relevant scaffolds. While related bromo-ether compounds are frequently utilized in medicinal chemistry to introduce specific pharmacophoric elements, no such applications have been reported for this specific molecule.

Application in the Construction of Natural Product Analogs

A search of chemical literature did not yield any instances of this compound being employed in the synthesis or modification of natural product analogs. The unique steric and electronic properties of the cyclopentyloxy group could theoretically be used to create novel analogs with potentially enhanced biological activities, but this potential remains untapped according to available data.

Development of Novel Reagents and Ligands Utilizing the this compound Framework

The development of new reagents or ligands is a critical area of chemical research. The structure of this compound could, in principle, serve as a foundational framework for such development, particularly in the area of catalysis. However, there are no reports of its use in the creation of novel reagents or ligands.

Role in Multi-Component Reactions and Cascade Processes

Multi-component and cascade reactions are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step. The bifunctional nature of this compound makes it a theoretical candidate for such reactions. Nevertheless, a thorough review of the literature reveals no studies where this compound has been utilized in either multi-component or cascade reaction sequences.

Advanced Spectroscopic Analysis for Elucidating the Structure and Dynamics of 1 Bromo 2 Cyclopentyloxy Benzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural determination of organic molecules like 1-Bromo-2-(cyclopentyloxy)benzene. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom can be mapped out.

Detailed ¹H and ¹³C Chemical Shift Analysis for Structural Assignment

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the cyclopentyloxy group. The four protons on the benzene (B151609) ring will appear in the aromatic region (typically δ 6.8-7.6 ppm). Due to the ortho-disubstitution pattern, these protons will exhibit complex splitting patterns (multiplets) arising from spin-spin coupling with their neighbors. The proton on the carbon bearing the ether linkage (methine proton) is anticipated to be a multiplet due to coupling with the adjacent methylene (B1212753) protons of the cyclopentyl ring. The remaining methylene protons of the cyclopentyl group will likely appear as a series of overlapping multiplets in the upfield region of the spectrum.

The ¹³C NMR spectrum will provide information on the carbon skeleton. The spectrum is expected to show 11 distinct signals, corresponding to the 11 carbon atoms in the molecule, unless there is accidental chemical shift equivalence. The carbon atom attached to the bromine (C-Br) is expected to have a chemical shift in the range of δ 110-115 ppm, while the carbon atom attached to the oxygen (C-O) of the ether will be significantly downfield, likely in the δ 155-160 ppm range. The remaining aromatic carbons will appear between δ 115-135 ppm. The methine carbon of the cyclopentyl group attached to the oxygen will be found in the δ 75-85 ppm region, with the other cyclopentyl carbons appearing at higher field. docbrown.info

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 6.8 - 7.6 | Multiplet |

| O-CH (Cyclopentyl) | 4.6 - 4.9 | Multiplet |

| Cyclopentyl CH₂ | 1.5 - 2.0 | Multiplets |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-O (Aromatic) | 155 - 160 |

| C-Br (Aromatic) | 110 - 115 |

| Aromatic CH | 115 - 134 |

| O-CH (Cyclopentyl) | 75 - 85 |

| Cyclopentyl CH₂ | 23 - 34 |

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Conformational and Configurational Studies

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and for probing the molecule's conformation.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks would be observed between adjacent aromatic protons, confirming their relative positions. For the cyclopentyloxy group, the methine proton (O-CH) would show a correlation to the adjacent methylene protons, which in turn would show correlations to their neighboring methylene protons within the ring. This helps to trace the connectivity of the entire cyclopentyl system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. This would allow for the direct assignment of each protonated carbon atom by linking the proton shifts to the carbon shifts. For instance, the aromatic proton signals would correlate to their corresponding aromatic carbon signals, and the cyclopentyl proton signals would correlate to their respective carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal protons that are close in space, providing insights into the molecule's conformation. For this compound, a NOESY spectrum could show correlations between the methine proton of the cyclopentyloxy group and one of the aromatic protons, indicating the preferred orientation of the cyclopentyloxy group relative to the benzene ring.

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Insights

Vibrational spectroscopy, including FTIR and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the molecule's functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Group Frequencies

The FTIR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key functional groups. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. researchgate.net The C-H stretching of the aliphatic cyclopentyl group is expected just below 3000 cm⁻¹. The aromatic C=C stretching vibrations will produce bands in the 1450-1600 cm⁻¹ region. A strong absorption due to the asymmetric C-O-C stretching of the aryl ether is expected in the 1230-1270 cm⁻¹ range, while the symmetric stretch would be near 1020-1075 cm⁻¹. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum.

Predicted FTIR Characteristic Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 |

| Asymmetric C-O-C Stretch | 1230 - 1270 |

| Symmetric C-O-C Stretch | 1020 - 1075 |

| C-Br Stretch | 500 - 680 |

Raman Spectroscopy for Complementary Vibrational Modes and Symmetry Analysis

Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar bonds, Raman spectroscopy is better for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show a strong signal for the symmetric breathing mode of the benzene ring. researchgate.net The C-Br stretching vibration often gives a more intense signal in the Raman spectrum compared to the FTIR spectrum. Analysis of the Raman spectrum can also provide information about the molecule's symmetry.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Elucidation

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule and for studying its fragmentation pathways, which can provide further structural information. For this compound (C₁₁H₁₃BrO), the calculated monoisotopic mass is approximately 240.0150 Da. echemi.com

A key feature in the mass spectrum of this compound would be the presence of two peaks for the molecular ion (M⁺ and M+2) of nearly equal intensity, which is characteristic of a molecule containing one bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. docbrown.info

The fragmentation pattern would likely involve the cleavage of the ether bond. A common fragmentation pathway for aryl ethers is the loss of the alkyl group, which in this case would be the cyclopentyl radical, leading to a bromophenoxy cation. Another possible fragmentation is the loss of the entire cyclopentyloxy group. The phenyl cation (m/z 77) is also a common fragment in the mass spectra of benzene derivatives. docbrown.info

X-ray Diffraction Analysis for Solid-State Molecular Geometry and Crystal Packing (based on related compounds)

Determination of Bond Lengths, Bond Angles, and Torsion Angles

The molecular geometry of this compound is primarily defined by the spatial arrangement of the brominated aromatic ring and the cyclopentyloxy substituent. X-ray diffraction data from structurally similar molecules, such as other brominated aromatic ethers and substituted benzenes, allow for the estimation of key structural parameters.

The C-Br bond length in aromatic systems is a well-characterized parameter. For instance, in various brominated benzene derivatives, this bond length is consistently observed to be in the range of 1.85 to 1.95 Å. researchgate.net The C-O bond of the ether linkage is expected to have a length of approximately 1.36-1.44 Å for the C(aryl)-O bond and 1.45-1.52 Å for the O-C(alkyl) bond, influenced by the hybridization of the carbon atoms.

The bond angles within the benzene ring are anticipated to show minor deviations from the ideal 120° of a perfect hexagon due to the electronic effects of the bromo and cyclopentyloxy substituents. The C-C-Br and C-C-O angles will be particularly informative. The C-O-C bond angle of the ether linkage is expected to be in the range of 110-120°, reflecting the sp3 hybridization of the oxygen atom and potential steric interactions.

Table 1: Representative Bond Lengths in this compound and Related Compounds

| Bond | Expected Length (Å) | Notes |

| C-Br | 1.88 - 1.92 | Typical for an sp2 carbon-bromine bond in an aromatic ring. |

| C(aryl)-O | 1.37 - 1.41 | The bond between the aromatic carbon and the ether oxygen. |

| O-C(alkyl) | 1.44 - 1.48 | The bond between the ether oxygen and the cyclopentyl carbon. |

| C-C (aromatic) | 1.38 - 1.41 | Average C-C bond length within the benzene ring. |

| C-C (cyclic) | 1.52 - 1.56 | Average C-C bond length within the cyclopentyl ring. |

Table 2: Representative Bond Angles in this compound and Related Compounds

| Angle | Expected Angle (°) | Notes |

| C-C-Br | 118 - 122 | The angle at the carbon atom bonded to the bromine. |

| C-C-O | 117 - 123 | The angle at the carbon atom bonded to the oxygen of the ether. |

| C-O-C | 115 - 120 | The bond angle of the ether linkage, influenced by steric factors. |

| C-C-C (aromatic) | 119 - 121 | Internal bond angles of the benzene ring. |

| C-C-C (cyclic) | ~104 - 106 | Internal bond angles of the cyclopentyl ring, which is non-planar. |

Table 3: Representative Torsion Angles in this compound and Related Compounds

| Torsion Angle | Expected Angle (°) | Notes |

| C(2)-C(1)-O-C(cyclo) | 0 - 30 or 150 - 180 | Defines the orientation of the cyclopentyloxy group relative to the benzene ring. A near-planar or perpendicular arrangement is possible to minimize steric clash. |

| C(6)-C(1)-C(2)-Br | ~180 | Reflects the planarity of the benzene ring. |

Analysis of Intermolecular Interactions (e.g., π-π Stacking, Halogen Bonds)

The crystal packing of this compound will be dictated by a combination of non-covalent interactions, which can be inferred from studies on similar molecules.

π-π Stacking: Aromatic rings often engage in π-π stacking interactions, where the electron-rich π systems of adjacent benzene rings align. In the case of this compound, these interactions would likely involve offset or slipped-stacking arrangements to minimize electrostatic repulsion, a common feature in the crystal structures of substituted benzenes. researchgate.net The presence of the bulky cyclopentyloxy group may influence the efficiency of this stacking.

Halogen Bonding: The bromine atom in this compound can act as a halogen bond donor. nih.gov This is a directional interaction between the electropositive region on the outer side of the bromine atom (the σ-hole) and a nucleophilic region on an adjacent molecule, such as the oxygen atom of the ether linkage or the π-system of a neighboring benzene ring. nih.gov These halogen bonds can play a significant role in organizing the molecules into specific one-, two-, or three-dimensional architectures in the solid state. Studies on brominated aromatic compounds have frequently identified Br···Br and Br···O interactions as important structure-directing forces. researchgate.netuni-muenchen.de

Van der Waals Forces: The non-polar cyclopentyl group will primarily interact through weaker van der Waals forces. The shape and size of this group will influence how efficiently the molecules can pack together, affecting the density and melting point of the solid. The interplay of these various intermolecular forces will ultimately determine the final crystal structure of this compound.

Theoretical and Computational Chemistry Investigations of 1 Bromo 2 Cyclopentyloxy Benzene

Quantum Chemical Studies for Electronic Structure and Reactivity Prediction.

Currently, there are no specific published studies detailing the quantum chemical properties of 1-bromo-2-(cyclopentyloxy)benzene. Such an investigation would be crucial for a fundamental understanding of its molecular behavior.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energetics.

No peer-reviewed articles or database entries were found that report the results of Density Functional Theory (DFT) calculations for the ground state geometry and energetics of this compound. This type of analysis would typically provide optimized bond lengths, bond angles, and dihedral angles, as well as the molecule's total energy and heat of formation.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies).

There is no available literature presenting the predicted spectroscopic parameters for this compound. Computational methods, often coupled with DFT, are frequently used to predict 1H and 13C NMR chemical shifts and infrared (IR) vibrational frequencies. This data is invaluable for the structural elucidation and characterization of novel compounds.

Conformational Analysis and Potential Energy Surface Exploration.

A comprehensive conformational analysis and exploration of the potential energy surface of this compound has not been documented. This analysis is essential for understanding the molecule's flexibility and the relative stability of its different spatial arrangements.

Identification of Stable Conformers and Rotational Isomers.

Information regarding the identification of stable conformers and rotational isomers of this compound is not present in the current body of scientific literature. Such a study would involve systematically rotating the single bonds, particularly the C-O bonds of the ether linkage, to locate all energy minima on the potential energy surface.

Calculation of Conformational Energies and Barriers.

Without the identification of stable conformers, the calculation of their relative energies and the energy barriers for their interconversion has not been performed. This information is critical for understanding the dynamic behavior of the molecule and the populations of different conformers at various temperatures.

Computational Mechanistic Studies of Reactions Involving this compound.

No computational studies on the reaction mechanisms involving this compound have been published. Theoretical investigations of its potential reactions, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, would provide valuable insights into its chemical reactivity and potential synthetic applications.

No Specific Research Found for this compound

Despite a comprehensive search for theoretical and computational chemistry investigations into this compound, no specific studies detailing its transition state characterization, reaction pathway analysis, molecular dynamics simulations, or intermolecular interactions were found in the public domain.

Consequently, it is not possible to provide an article with the requested detailed research findings, data tables, and in-depth analysis for the specified subsections, as the foundational research appears to be unavailable.

Q & A

Q. What are the common synthetic routes for 1-Bromo-2-(cyclopentyloxy)benzene, and what factors influence reaction yields?

Methodological Answer: The synthesis of this compound typically involves two strategies:

- Direct Bromination: Bromination of 2-(cyclopentyloxy)benzene using Br₂ in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeBr₃) under controlled conditions . Yield optimization depends on reaction temperature (40–60°C), stoichiometric ratios (1:1.2 substrate-to-Br₂), and solvent polarity (e.g., dichloromethane).

- Coupling Reactions: Palladium-catalyzed cross-coupling of cyclopentyloxy-substituted aryl halides with organometallic reagents (e.g., Suzuki-Miyaura coupling). Catalyst systems like Pd(PPh₃)₄ and ligands (e.g., triphenylphosphine) enhance regioselectivity .

Q. How can spectroscopic techniques (NMR, IR) be employed to characterize this compound?

Methodological Answer:

- ¹H NMR: The aromatic protons adjacent to the bromine and cyclopentyloxy groups show distinct splitting patterns. For example, the deshielded proton at the 1-position (ortho to Br) appears as a doublet (δ 7.2–7.4 ppm, J = 8.5 Hz) . Cyclopentyl protons exhibit multiplet signals (δ 1.5–2.1 ppm).

- ¹³C NMR: The brominated carbon (C-1) resonates at δ 120–125 ppm, while the oxygen-bearing carbon (C-2) appears at δ 150–155 ppm due to electron-withdrawing effects .

- IR: Strong absorption bands at 1240–1260 cm⁻¹ (C-O-C stretching) and 560–600 cm⁻¹ (C-Br vibration) confirm functional groups .

Advanced Research Questions

Q. What strategies can resolve contradictions in crystallographic data during structural elucidation of halogenated aromatic ethers?

Methodological Answer: Discrepancies in X-ray diffraction data (e.g., thermal motion artifacts or disordered substituents) require:

- Refinement Software: SHELXL (via Hirshfeld atom refinement) improves accuracy for heavy atoms like bromine by modeling anisotropic displacement parameters .

- Twinned Data Handling: For twinned crystals, SHELXE or OLEX2 integrates twin law matrices to deconvolute overlapping reflections .

- Validation Tools: PLATON’s ADDSYM algorithm checks for missed symmetry, while Rint values < 0.05 ensure data quality .

Q. How does the electronic nature of the cyclopentyloxy group influence reactivity in cross-coupling reactions?

Methodological Answer: The cyclopentyloxy group is a strong electron-donating substituent, which:

- Activates the Aromatic Ring: Enhances nucleophilic aromatic substitution (SNAr) at the para position to the oxygen, as seen in Ullmann couplings with CuI catalysts .

- Modulates Pd-Catalyzed Reactions: In Suzuki-Miyaura couplings, electron-rich aryl bromides exhibit faster oxidative addition to Pd(0), but bulky cyclopentyloxy groups may sterically hinder catalyst access. Ligand tuning (e.g., using XPhos) mitigates this .

Q. What methodological approaches optimize regioselectivity during bromination of substituted benzene derivatives?

Methodological Answer:

- Directing Group Strategy: The cyclopentyloxy group directs electrophilic bromination to the para position. Meta directors (e.g., nitro groups) require alternative methods like radical bromination .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states in electrophilic substitution, improving para-selectivity by 15–20% compared to nonpolar solvents .

- Catalyst Screening: FeBr₃ outperforms AlCl₃ in minimizing di-bromination byproducts (<5% vs. 10–15%) due to milder Lewis acidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.